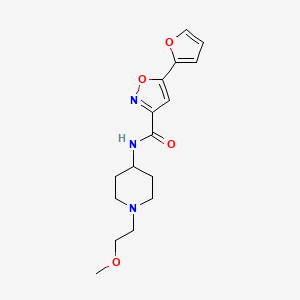

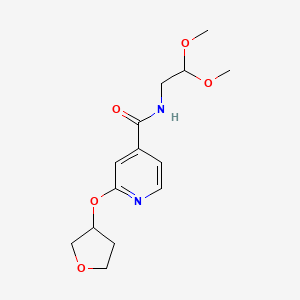

3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one, also known as BF-MQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. BF-MQ is a quinoline derivative that exhibits a range of interesting biochemical and physiological effects, making it a promising candidate for a variety of research applications.

Scientific Research Applications

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles, including those structurally related to 3-benzoyl-1-(4-fluorobenzyl)-6-methoxyquinolin-4(1H)-one, play a significant role in pharmaceutical and agrochemical industries. A study on the synthesis of various fluorinated heterocycles via rhodium(III)-catalyzed C-H activation showcased the importance of these compounds. The study detailed the synthesis process and highlighted the potential applications of these fluorinated heterocycles, underscoring their significance in developing new pharmaceuticals and agrochemical products (Wu et al., 2017).

Synthesis and Biological Activity of Isoquinoline Derivatives

Another aspect of research on compounds similar to this compound includes the exploration of their synthesis and biological activity. Research into monofluoroisoquinolines, for example, investigated the biological activity of fluoroisoquinoline derivatives. This study aimed to find modifications that enhance activity compared to non-fluorinated analogs, showcasing the pharmacological similarities and differences in activity among these compounds (Belsten & Dyke, 1968).

Antiplasmodial Activities of Quinoline Derivatives

Research into the antiplasmodial activities of quinoline derivatives, such as this compound, is another critical area of application. A study focusing on the synthesis and antiplasmodial activity testing of related compounds demonstrated significant potential in treating malaria. The study provided insights into the synthesis process and evaluated the compounds' effectiveness against chloroquine-resistant and sensitive strains of Plasmodium falciparum, indicating their promising application in malaria treatment (Hadanu et al., 2010).

Development of Novel Fluoroalkyl End-Capped Oligomers

The development of novel fluoroalkyl end-capped oligomers containing segments related to this compound has shown promising applications in surface modification and material science. A study detailed the synthesis of these oligomers and explored their applications in reducing surface tension and improving hydrophilicity and oleophobicity of materials. This research highlights the versatility of fluorinated compounds in creating materials with desirable surface properties (Sawada et al., 2005).

Applications in Antitumoral Studies

Fluorescence studies on new potential antitumoral benzothienopyran-1-ones related to this compound have revealed their applications in cancer research. These compounds' fluorescence properties were studied in various solvents and lipid membranes, offering insights into their interactions and potential as antitumoral agents. The research contributes to understanding how these compounds can be utilized in developing new cancer treatments (Castanheira et al., 2011).

properties

IUPAC Name |

3-benzoyl-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-5-3-2-4-6-17)15-26(22)14-16-7-9-18(25)10-8-16/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOUOYSINSTPOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2742609.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2742610.png)

![2-(2,4-Dinitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2742612.png)

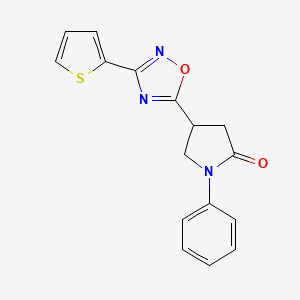

![N-{2-[(2-furylmethyl)(isopropyl)amino]ethyl}-3-[4-(4-methylbenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2742615.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2742621.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2742630.png)